molecular formula C26H25N3O B2938203 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 847394-33-6

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2938203
CAS No.: 847394-33-6
M. Wt: 395.506
InChI Key: UWIYURWQIIVHKA-UHFFFAOYSA-N
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Description

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS: 847394-33-6) is a pyrrolidin-2-one derivative featuring a benzyl-substituted benzodiazole moiety at the 4-position and a 2,4-dimethylphenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C₂₆H₂₅N₃O, with a molar mass of 395.5 g/mol.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYURWQIIVHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This step might involve the reaction of an appropriate amine with a diketone or similar precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidinone ring.

    Reduction: Reduction reactions might target the benzodiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Pyrrolidinone Derivatives

The following table compares the target compound with analogs sharing the benzimidazole-pyrrolidinone scaffold:

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences Potential Implications
Target Compound 847394-33-6 C₂₆H₂₅N₃O 1-(2,4-dimethylphenyl), 4-(1-benzyl-benzodiazol-2-yl) Balanced lipophilicity; substituents may enhance receptor binding.
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one 847396-32-1 C₁₈H₁₆N₃O 1-benzyl, 4-benzimidazolyl Smaller substituents (no dimethylphenyl). Reduced steric hindrance; lower molecular weight may improve solubility.
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one 943101-67-5 C₂₉H₃₄N₄O₂ 4-butylphenyl, piperidinylethyl Bulky alkyl and piperidine groups. Increased lipophilicity; potential for CNS penetration.
1-(2,4-Dimethylphenyl)-4-(1-(2-fluorobenzyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 847394-34-7 C₂₆H₂₄FN₃O 2-fluorobenzyl Fluorine atom at benzyl group. Enhanced metabolic stability and bioavailability via reduced CYP450 metabolism.
Key Observations:
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely improves π-π stacking interactions in hydrophobic binding pockets compared to simpler benzyl groups . Fluorinated analogs (e.g., CAS 847394-34-7) may exhibit superior pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .

Pyrroloquinoxaline Derivatives

While structurally distinct (quinoxaline vs. benzodiazole core), both classes share:

  • Heterocyclic Rigidity : May favor planar interactions with DNA or enzymes.
  • Synthetic Complexity : Multi-step syntheses involving cross-coupling (e.g., Suzuki-Miyaura) and iodination are common .

Other Heterocyclic Systems

  • Benzothiazole Derivatives (e.g., 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one): Feature sulfur-containing heterocycles. These compounds often exhibit antimicrobial or anticancer activity due to thiazole’s electron-deficient nature .
  • Phthalazine Derivatives (e.g., 4-(3,4-dimethylphenyl)phthalazine-1(2H)-ones): Display anti-inflammatory activity (IC₅₀ comparable to indomethacin) via COX-2 inhibition, highlighting the role of dimethylphenyl groups in modulating activity .

Pharmacological Activity Comparison

  • Anti-Leukemic Potential: Pyrroloquinoxaline derivatives () and benzimidazole-pyrrolidinones (target compound) may target similar pathways (e.g., kinase inhibition) but lack direct activity data for the latter.
  • Cardiovascular Effects: Pyrrolidin-2-one derivatives with piperazine substituents (e.g., S-61 and S-73 in ) show α1-adrenolytic and antiarrhythmic activity, suggesting the target compound’s benzodiazole group could be optimized for cardiovascular applications.

Biological Activity

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrrolidinone core and substituted benzodiazole and phenyl groups. Its molecular formula is C20H22N2OC_{20}H_{22}N_{2}O with a molecular weight of approximately 318.4 g/mol.

Research indicates that compounds similar to this one often exhibit diverse mechanisms of action, including:

  • Anticancer Activity : Compounds with structural similarities have shown efficacy in inhibiting cancer cell proliferation through modulation of autophagy and mTOR signaling pathways. For instance, studies on related benzodiazole derivatives have demonstrated their ability to disrupt autophagic flux and reduce mTORC1 activity, which is crucial for cancer cell survival under metabolic stress conditions .
  • Antiviral Activity : Certain analogs have been investigated for their potential as anti-HIV agents. The structure-activity relationship (SAR) studies suggest that modifications on the benzodiazole moiety can enhance antiviral potency against HIV-1 reverse transcriptase .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Activity Compound IC50 (µM) Cell Line Mechanism
Anticancer4-(1-benzyl-1H-benzodiazol-2-yl)phenol< 10MIA PaCa-2mTORC1 inhibition, autophagy modulation
Antiviral4-benzoyl-3-dimethylaminopyridinones< 0.5HIV-infected cellsReverse transcriptase inhibition

Case Studies

Several studies have focused on the biological activity of related benzodiazole derivatives:

  • Antiproliferative Effects : A study published in Nature explored the antiproliferative effects of various benzodiazole derivatives on pancreatic cancer cells (MIA PaCa-2). The results indicated that certain compounds significantly reduced cell viability through mechanisms involving mTORC1 pathway inhibition and autophagy induction .
  • HIV Inhibition : Research conducted on a series of benzodiazole-based compounds demonstrated promising antiviral activity against HIV. The study highlighted the importance of specific structural features in enhancing the inhibitory effect on reverse transcriptase, suggesting potential therapeutic applications in HIV treatment .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the benzodiazole ring could lead to enhanced biological activity. This approach has been pivotal in optimizing lead compounds for higher efficacy against targeted diseases .

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